molecular formula C8H5F6NS B1399820 2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile CAS No. 1240256-87-4

2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile

Cat. No. B1399820
M. Wt: 261.19 g/mol
InChI Key: YRJOIBSIPPXZHU-UHFFFAOYSA-N
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Description

“2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile”, typically abbreviated as FSPN, is a chemical compound with the molecular formula C8H5F6NS and a molecular weight of 261.19 g/mol .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile” is characterized by the presence of a phenyl ring substituted with a fluoro group at the 2-position and a pentafluorosulfur group at the 4-position. The molecule also contains a nitrile group attached to the phenyl ring .


Physical And Chemical Properties Analysis

“2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile” is a liquid at ambient temperature. It has a molecular weight of 261.19 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data might be available in specialized chemical databases.

Scientific Research Applications

Reactivity Studies

  • An uncommon reactivity of a similar compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, was studied, leading to the isolation of a trimeric compound characterized by NMR and MS/MS studies. This research suggests potential for exploring unique chemical behaviors and mechanisms in related fluoroacetonitriles (Stazi et al., 2010).

Synthesis Methods

  • A novel method was developed for synthesizing α-fluorophenylacetonitriles, applicable to the cyanohydrin trimethylsilylethers of aromatic ketones. This demonstrates the chemical flexibility and utility of fluoroacetonitriles in synthetic organic chemistry (Letourneau & Mccarthy, 1985).

Radiochemical Synthesis

  • A study on regioselective fluorination of a protected phosgene derivative of 3,4-dihydroxy-phenyl-L-alanine showcases the application of fluorinated compounds in the field of radiochemical synthesis, emphasizing the importance of fluoroacetonitriles in medical imaging and diagnostics (Chaly & Diksic, 1986).

Biotransformation Research

  • Marine fungi were found capable of biotransforming phenylacetonitrile into 2-hydroxyphenylacetic acid. This indicates the potential for environmental applications of fluoroacetonitriles in bioremediation and organic synthesis (Oliveira et al., 2013).

Electrophilic Fluorination

  • Research into the synthesis of N-fluoroquinuclidinium salts via direct fluorination in acetonitrile highlights the use of fluoroacetonitriles in creating reagents for electrophilic fluorination, relevant in various chemical synthesis processes (Banks & Besheesh, 1996).

properties

IUPAC Name

2-[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NS/c9-8-5-7(16(10,11,12,13)14)2-1-6(8)3-4-15/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJOIBSIPPXZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801187285
Record name (OC-6-21)-[4-(Cyanomethyl)-3-fluorophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile

CAS RN

1240256-87-4
Record name (OC-6-21)-[4-(Cyanomethyl)-3-fluorophenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240256-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[4-(Cyanomethyl)-3-fluorophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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